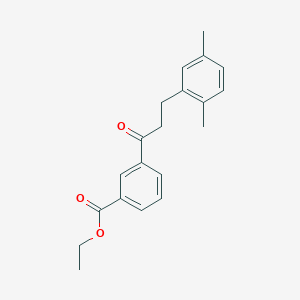
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane
Übersicht
Beschreibung
The compound "6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane" is not directly studied in the provided papers. However, related compounds with chlorinated aromatic rings and chlorinated aliphatic chains are discussed, which can provide insights into the behavior of similar compounds. For instance, the use of 1,6-dichlorohexane (1,6-DCH) as an organic solvent for ion-transfer voltammetry suggests that chlorinated aliphatic chains can influence the electrochemical properties of a solution .
Synthesis Analysis
None of the provided papers directly address the synthesis of "6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane." However, the synthesis of complex organic molecules with chlorinated components, such as the title compound in paper , involves the formation of specific ring systems and the introduction of chlorine atoms at targeted positions. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct regioselectivity and stereochemistry.
Molecular Structure Analysis
The molecular structures of chlorinated compounds are often characterized by X-ray crystallography, as seen in papers and . These structures reveal the orientation of chlorophenyl rings and the conformation of aliphatic chains or rings. For example, the chlorophenyl ring in paper is inclined at a specific angle to the pyridine ring, and the cyclohexane ring adopts a flattened boat conformation. Similarly, the molecular structure in paper shows a planar condensed ring system and a chair conformation for the cyclohexane ring. These findings suggest that "6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane" would also exhibit specific geometric features influenced by its chlorinated components.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving "6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane." However, the presence of chlorinated aromatic and aliphatic groups in compounds can affect their reactivity. For example, the electrochemical behavior of ion transfer at interfaces involving chlorinated solvents like 1,6-DCH indicates that such compounds can participate in reversible redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds can be inferred from the provided papers. The voltammetric behavior of 1,6-DCH suggests that the introduction of chlorine atoms can widen the potential window of an organic solvent . The crystal packing and hydrogen bonding patterns observed in papers and indicate that chlorinated compounds can form specific intermolecular interactions, which can influence their melting points, solubility, and other physical properties. The dihedral angles between chlorinated aromatic rings, as seen in paper , can also affect the compound's optical properties.
Wissenschaftliche Forschungsanwendungen
Photoreaction Mechanisms
Research has delved into the photoreaction mechanisms of chlorophenols, including compounds structurally related to 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane. For instance, studies on 2-chlorophenol and its derivatives have revealed insights into the formation of five-member-ring ketene and cyclopentadienylidenemethanone through dissociation processes, highlighting the intricate pathways involved in the photodegradation and transformation of these compounds under specific conditions (Akai et al., 2001).
Environmental Degradation
The environmental degradation of chlorophenols, closely related to the chemical , has been a topic of considerable research. For example, the high-temperature oxidation of 2-chlorophenol has been studied to understand the formation of dioxins and other products, which provides valuable information on the environmental fate and transformation of chlorophenols in high-temperature conditions (Evans & Dellinger, 2005).
Analytical Chemistry Applications
In analytical chemistry, ion-transfer voltammetry techniques have been explored using chlorohexane compounds, showing the potential of such chemicals in the study of ion transfer at water interfaces. This research contributes to our understanding of the electrochemical behavior of various ions and the utility of chlorohexane compounds in electroanalytical applications (Katano et al., 2004).
Catalysis and Chemical Reactions
Studies on the hydrodechlorination of 2,4-dichlorophenol over supported Pd catalysts have shed light on the influence of the support material on catalyst deactivation and reaction pathways. Such research underscores the role of chlorophenols and related compounds in catalytic reactions and their potential in industrial applications (Yuan & Keane, 2003).
Environmental Science
The application of three-phase hollow fiber-based liquid phase microextraction (HF-LPME) for the simultaneous determination of phenol substituting compounds, including chlorophenols, highlights the significance of these compounds in environmental monitoring and analysis. This methodology provides a powerful tool for detecting toxic and endocrine-disrupting compounds in water samples, demonstrating the importance of 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane and related chemicals in environmental science (Villar-Navarro et al., 2012).
Eigenschaften
IUPAC Name |
6-chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O/c13-7-3-1-2-4-12(16)10-6-5-9(14)8-11(10)15/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHGCVIZDTKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645175 | |
| Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane | |
CAS RN |
898786-13-5 | |
| Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




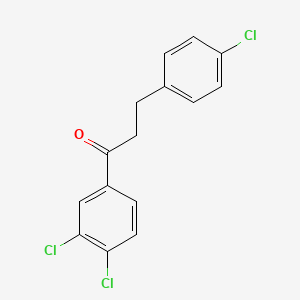

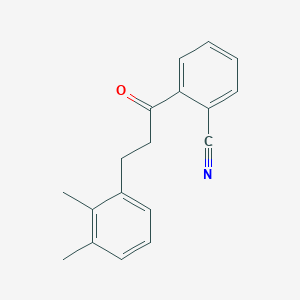


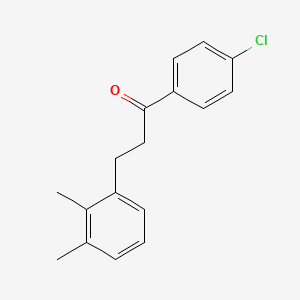

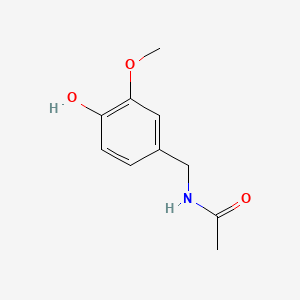
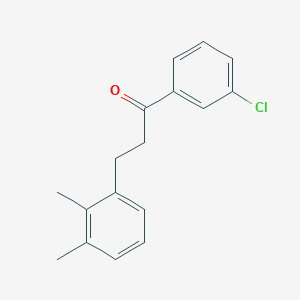
![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)


